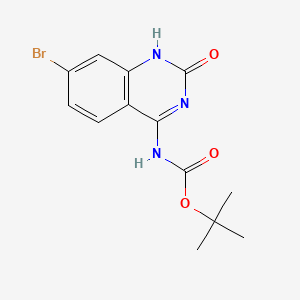
tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate moiety attached to a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Carbamate Formation: The final step involves the reaction of the brominated quinazolinone with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinazolinone derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
- Substituted quinazolinone derivatives
- Reduced quinazolinone alcohols
- Oxidized quinazolinone derivatives
科学研究应用
Chemistry: tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is used as an intermediate in the synthesis of various quinazolinone-based compounds. These compounds are valuable in medicinal chemistry for the development of new drugs with potential therapeutic applications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.
Medicine: Quinazolinone derivatives, including this compound, are being investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: The compound can be used as a building block in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
作用机制
The exact mechanism of action of tert-butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is not well-documented. quinazolinone derivatives are known to exert their effects through various molecular targets and pathways. These may include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: Some quinazolinone derivatives can intercalate into DNA, affecting DNA replication and transcription.
Modulation of Receptor Activity: The compound may interact with cellular receptors, modulating their activity and influencing signal transduction pathways.
相似化合物的比较
- tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
- tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
Uniqueness: tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is unique due to the presence of the bromine atom at the 7-position of the quinazolinone core, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.
属性
分子式 |
C13H14BrN3O3 |
|---|---|
分子量 |
340.17 g/mol |
IUPAC 名称 |
tert-butyl N-(7-bromo-2-oxo-1H-quinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-12(19)17-10-8-5-4-7(14)6-9(8)15-11(18)16-10/h4-6H,1-3H3,(H2,15,16,17,18,19) |
InChI 键 |
YKEIUZFIFKCEIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)NC2=C1C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















